molecular formula C22H20N4OS B3201245 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019102-93-2

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B3201245
M. Wt: 388.5 g/mol
InChI Key: UCKWXXGPYNERHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, also known as MPTP, is a small molecule that has been widely studied for its potential applications in scientific research. MPTP is a thiazolyl-pyrazole compound that has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.

Mechanism Of Action

The mechanism of action of 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is thought to involve its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been found to be highly selective for certain protein kinases, which has allowed researchers to investigate the specific roles of these kinases in cellular signaling pathways.

Biochemical And Physiological Effects

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One major advantage of using 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide in lab experiments is its high selectivity for certain protein kinases, which allows for more precise investigation of specific signaling pathways. However, one limitation is that 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide may have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Other potential applications include investigating the role of protein kinases in cancer and neurodegenerative diseases, and exploring the use of 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide as a tool for drug discovery.

Scientific Research Applications

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been extensively studied for its potential applications in scientific research. One major area of interest is its use as a tool for investigating the role of protein kinases in cellular signaling pathways. 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been found to selectively inhibit a number of protein kinases, including ERK1/2, JNK, and p38 MAPK, making it a valuable tool for studying these pathways.

properties

IUPAC Name

2-methyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-14-8-10-17(11-9-14)19-13-28-22(23-19)26-20(12-16(3)25-26)24-21(27)18-7-5-4-6-15(18)2/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKWXXGPYNERHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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